4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is a common oxidizing agent used under acidic conditions.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids .
Scientific Research Applications
4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups and reactivity.
Hydrazine Derivatives: Compounds such as phenylhydrazine and benzylhydrazine have similar hydrazine moieties but differ in their overall structure and properties.
Uniqueness: 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a hydrazinylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(E)-[[2-[benzenesulfonyl(benzyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-22(25-24-15-18-11-13-20(14-12-18)23(28)29)17-26(16-19-7-3-1-4-8-19)32(30,31)21-9-5-2-6-10-21/h1-15H,16-17H2,(H,25,27)(H,28,29)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFBAUHIIZDI-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.